N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide
CAS No.:
Cat. No.: VC15678690
Molecular Formula: C24H20Cl2N2O3
Molecular Weight: 455.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20Cl2N2O3 |
|---|---|
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | N-[(Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide |
| Standard InChI | InChI=1S/C24H20Cl2N2O3/c25-17-8-10-19(20(26)14-17)22-11-9-18(31-22)15-21(24(30)28-12-4-5-13-28)27-23(29)16-6-2-1-3-7-16/h1-3,6-11,14-15H,4-5,12-13H2,(H,27,29)/b21-15- |
| Standard InChI Key | FESVOTPILLCWHQ-QNGOZBTKSA-N |
| Isomeric SMILES | C1CCN(C1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/NC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1CCN(C1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)NC(=O)C4=CC=CC=C4 |
Introduction
N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound with a molecular formula of C24H20Cl2N2O3. This compound is identified by the ChemDiv Compound ID 3215-0833 and is available for research purposes in various formats, including glass vials and 96-tube racks . The compound's structure features a furan ring, a dichlorophenyl group, an amide linkage, and a pyrrolidine moiety, which are crucial for its potential biological activities.
Synthesis and Availability
The synthesis of this compound typically involves multi-step organic reactions, although specific details are not widely available. It is commercially available from suppliers like ChemDiv, which offers it in various formats, including glass vials and 96-tube racks, with a minimum quantity of 1 mg .
Potential Biological Activities
While specific biological activities of N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide have not been extensively documented, compounds with similar structural features often exhibit a range of activities, including antimicrobial, anticancer, and neuroactive effects. The presence of a furan ring and dichlorophenyl group suggests potential antimicrobial properties, while the amide linkage could contribute to interactions with enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume